Fmoc-Arg-OH.HCl

Description

BenchChem offers high-quality Fmoc-Arg-OH.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Arg-OH.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

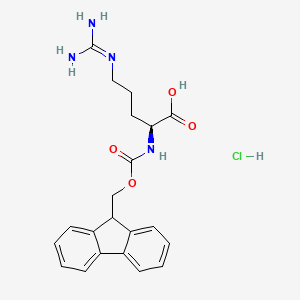

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4.ClH/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24);1H/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVPGWVXDVZUBA-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131669-11-9 | |

| Record name | L-Arginine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131669-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Arg-OH.HCl: Navigating the Complexities of Arginine Incorporation in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of arginine-containing peptides is a frequent yet formidable challenge. The unique properties of arginine's guanidinium side chain, while often crucial for biological activity, introduce a layer of complexity to solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of Nα-Fmoc-L-arginine hydrochloride (Fmoc-Arg-OH.HCl), a key building block in Fmoc-based SPPS. We will delve into its chemical structure and properties, explore the rationale behind its use, and provide field-proven insights and detailed protocols to empower you to navigate the nuances of its application and troubleshoot potential pitfalls.

The Molecular Blueprint: Chemical Structure and Physicochemical Properties of Fmoc-Arg-OH.HCl

Fmoc-Arg-OH.HCl is a derivative of the amino acid arginine where the α-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the molecule is supplied as a hydrochloride salt.[1] This specific formulation is a deliberate choice to enhance the compound's stability and handling characteristics for its demanding role in peptide synthesis.

The structure consists of three key functional components:

-

The L-arginine core: Providing the fundamental backbone for peptide bond formation and the characteristic guanidinium side chain.

-

The Fmoc protecting group: A base-labile urethane linkage that safeguards the α-amino group from unintended reactions during the coupling of subsequent amino acids.[2] Its removal is a critical and precisely controlled step in the iterative process of peptide chain elongation.

-

The hydrochloride salt: This serves to protonate the highly basic guanidinium group of the arginine side chain (pKa ≈ 12.5), thereby reducing its nucleophilicity and preventing undesirable side reactions during peptide synthesis.[3][4] This protonation also improves the solubility of the amino acid derivative in common SPPS solvents.[3]

dot graph "Fmoc_Arg_OH_HCl_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=67900916&t=l"]; label="Chemical Structure of Fmoc-Arg-OH.HCl"; }

Caption: Chemical Structure of Fmoc-Arg-OH.HCl

A thorough understanding of its physicochemical properties is paramount for its effective use. The following table summarizes the key identifiers and properties of Fmoc-Arg-OH.HCl:

| Property | Value | Reference(s) |

| CAS Number | 131669-11-9 | [1][3][5] |

| Molecular Formula | C₂₁H₂₅ClN₄O₄ | [1][5] |

| Molecular Weight | 432.9 g/mol | [1][3][5] |

| IUPAC Name | (2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride | [1][5] |

| Appearance | White to off-white powder | [5] |

| Solubility | Soluble in water or 1% acetic acid. Soluble in polar organic solvents like DMF and DMSO. | [6][7] |

| Storage Conditions | Desiccate at -20°C for long-term storage. | [6] |

The Cornerstone of Peptide Synthesis: The Role of Fmoc-Arg-OH.HCl in SPPS

Fmoc-Arg-OH.HCl is a cornerstone reagent in the Fmoc/tBu (tert-butyl) strategy of SPPS. This methodology relies on the orthogonal protection of the N-terminus with the base-labile Fmoc group and the side chains with acid-labile groups like tert-butyl. This elegant strategy allows for the selective deprotection and coupling of amino acids in a stepwise manner to construct the desired peptide sequence.

The typical workflow involving an Fmoc-protected amino acid like Fmoc-Arg-OH.HCl can be visualized as a cycle of deprotection and coupling steps.

dot graph "SPPS_Cycle" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Resin [label="Solid Support\n(e.g., Wang, Rink Amide)"]; Fmoc_AA [label="Fmoc-AA-OH\n(e.g., Fmoc-Arg-OH.HCl)"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine in DMF)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="Coupling\n(Activating Agent + Fmoc-AA-OH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DMF)"]; Wash2 [label="Wash\n(DMF)"];

Resin -> Deprotection [label="Start or\nPrevious Cycle"]; Deprotection -> Wash1; Wash1 -> Coupling; Fmoc_AA -> Coupling; Coupling -> Wash2; Wash2 -> Deprotection [label="Next Cycle"]; }

Caption: Generalized workflow for a single cycle in Fmoc-based SPPS.

The Critical Step of Fmoc Deprotection

The removal of the Fmoc group is a pivotal step that must be efficient and complete to ensure the homogeneity of the final peptide product. The standard and most widely accepted protocol for Fmoc deprotection involves the use of a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).

The mechanism of Fmoc cleavage is a base-catalyzed β-elimination. Piperidine, a secondary amine, abstracts the acidic proton on the fluorene ring system, leading to the formation of a dibenzofulvene intermediate, which is subsequently scavenged by piperidine to form a stable adduct.[8]

Field-Proven Protocol for Fmoc Deprotection:

-

Resin Swelling: Swell the peptidyl-resin in DMF for at least 30 minutes in the reaction vessel.

-

Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 2-5 minutes at room temperature.[9]

-

Filtration: Drain the piperidine solution.

-

Second Deprotection: Add a fresh portion of 20% (v/v) piperidine in DMF and agitate for an additional 5-10 minutes.[9] The two-step deprotection ensures complete removal of the Fmoc group.

-

Washing: Thoroughly wash the resin with DMF (at least 5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.

Causality Behind the Protocol:

-

Two-Step Deprotection: The initial short deprotection step removes the bulk of the Fmoc groups. The second, longer treatment ensures the complete deprotection of any remaining Fmoc groups, which might be sterically hindered or located in less accessible regions of the resin.

-

Thorough Washing: Incomplete removal of piperidine can lead to the premature deprotection of the next Fmoc-amino acid to be coupled. The dibenzofulvene adduct, if not completely washed away, can also interfere with subsequent steps.

The Art of Coupling: Activating and Attaching Fmoc-Arg-OH.HCl

The coupling of Fmoc-Arg-OH.HCl to the deprotected N-terminus of the growing peptide chain requires the activation of its carboxyl group to form a reactive species that is susceptible to nucleophilic attack by the free amine. The choice of coupling reagent is critical for achieving high coupling efficiency while minimizing side reactions.

A variety of coupling reagents are available, broadly categorized into carbodiimides and phosphonium/uronium salts.

| Coupling Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine. Often used with an additive like OxymaPure to reduce side reactions and epimerization.[10] |

| Phosphonium Salts | PyBOP, HBTU, HATU | Form active esters (e.g., OBt or OAt esters) that are more stable than the O-acylisourea intermediate, leading to cleaner reactions and reduced racemization.[11] |

A Self-Validating Protocol for Coupling Fmoc-Arg-OH.HCl:

-

Reagent Preparation: In a separate vial, dissolve Fmoc-Arg-OH.HCl (3-5 equivalents relative to the resin loading) and an activating agent/additive combination (e.g., DIC and OxymaPure, each at 3-5 equivalents) in DMF.

-

Pre-activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature. This step is crucial for the formation of the active species before its introduction to the resin-bound amine, thereby minimizing side reactions.

-

Coupling Reaction: Add the pre-activated amino acid solution to the deprotected and washed peptidyl-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring the Coupling: To ensure the reaction has gone to completion, a small sample of the resin can be taken and subjected to a qualitative colorimetric test, such as the Kaiser test (ninhydrin test), which detects the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete coupling.

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Expert Insights on Coupling:

-

Equivalents of Reagents: Using an excess of the Fmoc-amino acid and coupling reagents helps to drive the reaction to completion, especially for sterically hindered couplings.

-

Choice of Additive with Carbodiimides: The use of additives like OxymaPure with DIC is highly recommended. OxymaPure acts as a catalyst and suppresses the formation of N-acylurea, an unreactive byproduct of carbodiimide activation.[10] It also helps to minimize racemization.

-

Double Coupling: For particularly difficult couplings, a second coupling step with a fresh solution of activated Fmoc-Arg-OH.HCl may be necessary to ensure complete reaction.

Navigating the Labyrinth: Challenges and Side Reactions with Arginine

The incorporation of arginine into a peptide sequence is not without its challenges. The highly nucleophilic guanidinium side chain, even when protonated, can participate in undesirable side reactions.

dot graph "Arginine_Side_Reactions" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Arginine [label="Fmoc-Arg-OH.HCl\n(During Activation/Coupling)"]; Lactam [label="δ-Lactam Formation\n(Intramolecular Cyclization)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Guanidinylation [label="Guanidinylation of\nN-terminus", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Sulfonation [label="Sulfonation of Trp\n(During Cleavage with\nSulfonyl Protecting Groups)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Arginine -> Lactam; Arginine -> Guanidinylation; Arginine -> Sulfonation; }

Caption: Common side reactions associated with the use of arginine in SPPS.

The Menace of δ-Lactam Formation

One of the most significant side reactions during the coupling of arginine is the intramolecular cyclization of the activated carboxyl group with the δ-guanidino nitrogen, leading to the formation of a stable δ-lactam.[4][12] This side reaction consumes the activated amino acid, leading to incomplete coupling and the formation of deletion sequences in the final peptide.

Mitigation Strategies:

-

Choice of Protecting Group: The use of side-chain protected arginine derivatives, such as Fmoc-Arg(Pbf)-OH, can significantly reduce lactam formation. The bulky Pbf group sterically hinders the intramolecular cyclization.

-

Pre-activation: As described in the coupling protocol, pre-activating the amino acid before adding it to the resin minimizes the time the activated species is in solution and susceptible to cyclization.

-

Optimized Coupling Conditions: The choice of coupling reagent can influence the rate of lactam formation. For instance, the mixed anhydride coupling procedure has been shown to induce more lactam formation.[4]

Guanidinylation: An Irreversible Termination

Uronium/aminium-based coupling reagents like HBTU and HATU can react with the deprotected N-terminus of the peptide chain to form a guanidinium group, which is unreactive towards further coupling and thus terminates the peptide chain.

Prevention is Key:

-

Pre-activation: This side reaction can be effectively avoided by pre-activating the Fmoc-amino acid with the coupling reagent before adding the mixture to the resin.

The Post-Synthesis Challenge: Side-Chain Protection and Cleavage

While Fmoc-Arg-OH.HCl with its protonated side chain offers a "minimal protection" strategy, for more complex or sensitive peptides, the use of a dedicated side-chain protecting group for arginine is often the preferred and more robust approach. The most commonly used acid-labile protecting groups for the guanidinium function in Fmoc-SPPS are sulfonyl-based.

| Protecting Group | Full Name | Cleavage Conditions | Key Considerations |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 1.5-2 hours at room temperature.[13] | The most widely used due to its good balance of stability and acid lability. Cleavage is generally clean and efficient. |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-4 hours at room temperature.[13] | More acid-labile than Mtr, but slightly less so than Pbf. |

| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | TFA/Thioanisole/H₂O (90:5:5, v/v/v) for 4-24 hours at room temperature.[13][14][15] | Less acid-labile and requires longer cleavage times or stronger acids, which can lead to side reactions, particularly with tryptophan-containing peptides. Its use is now less common.[15][16] |

A Note on Tryptophan: A significant side reaction during the cleavage of sulfonyl-based protecting groups is the sulfonation of the indole side chain of tryptophan residues.[16] This can be mitigated by using scavengers in the cleavage cocktail (e.g., triisopropylsilane - TIS) and by using Fmoc-Trp(Boc)-OH for the incorporation of tryptophan.

Conclusion: Mastering the Art and Science of Arginine Incorporation

The successful synthesis of arginine-containing peptides is a testament to a researcher's understanding of the intricate interplay between chemical structures, reaction mechanisms, and optimized protocols. Fmoc-Arg-OH.HCl, while a fundamental building block, requires a nuanced approach to its application. By comprehending the rationale behind the choice of protecting groups, the causality of the protocol steps, and the potential for side reactions, scientists can confidently and efficiently incorporate arginine into their target peptides. This in-depth guide, grounded in both established chemical principles and practical field experience, serves as a valuable resource for achieving high-purity, high-yield synthesis of these biologically significant molecules.

References

-

Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Retrieved January 20, 2026, from [Link]

-

Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved January 20, 2026, from [Link]

- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 17–27). Humana Press.

-

PubChem. (n.d.). Fmoc-D-Arg-OH HCl. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 214–228.

- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 35). Humana Press.

- Vivenzio, G., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry.

-

RayBiotech. (n.d.). Fmoc-Arg-OH. RayBiotech. Retrieved January 20, 2026, from [Link]

-

Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides. Retrieved January 20, 2026, from [Link]

- Fields, G. B., & Noble, R. L. (1990). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. International Journal of Peptide and Protein Research, 35(3), 161–214.

- Cezari, M. H., & Juliano, L. (1996).

-

ResearchGate. (n.d.). Fmoc-Arg(HCl)-OH activation. ResearchGate. Retrieved January 20, 2026, from [Link]

-

AAPPTEC. (n.d.). Fmoc-D-Arg-OH HCl [130752-32-8]. AAPPTEC. Retrieved January 20, 2026, from [Link]

-

Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. Retrieved January 20, 2026, from [Link]

- Góngora-Benítez, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 3-38). Humana Press.

- Google Patents. (n.d.). CN106928171A - Fmoc-Arg(Pbf)The synthetic method of OH. Google Patents.

- La-Venia, A., et al. (2021). Varying the composition of green binary solvent mixtures as a tool to mitigate side-reactions in solid-phase peptide synthesis. Green Chemistry, 23(9), 3469-3478.

- Yang, Y., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis Through A Minimal-Protection/Green Chemistry Strategy. Organic Process Research & Development, 26(6), 1775-1785.

-

PerSeptive Biosystems. (n.d.). Comparative study of conventional and microwave assisted synthesis. PerSeptive Biosystems. Retrieved January 20, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Strategy to suppress the undesired lactam formation during Fmoc-Arg-OH carboxylate activation. ResearchGate. Retrieved January 20, 2026, from [Link]

- Licha, K., et al. (2014). Solid Phase Synthesis of Short Peptide-Based Multimetal Tags for Biomolecule Labeling.

Sources

- 1. Buy Fmoc-Arg-OH.HCl | 131669-11-9 [smolecule.com]

- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fmoc-Arg-OH.HCl (131669-11-9) for sale [vulcanchem.com]

- 6. raybiotech.com [raybiotech.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

- 11. chempep.com [chempep.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Fmoc-Arg-OH.HCl molecular weight and formula

An In-depth Technical Guide to Fmoc-Arg-OH.HCl: Properties, Application, and Best Practices in Peptide Synthesis

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Nα-Fmoc-L-arginine hydrochloride (Fmoc-Arg-OH.HCl), a critical building block in modern peptide synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, strategic applications, and detailed protocols for the effective use of this reagent. We will explore the rationale behind its use, the challenges associated with incorporating arginine into peptide sequences, and the comparative landscape of arginine protection strategies.

Core Characteristics of Fmoc-Arg-OH.HCl

Fmoc-Arg-OH.HCl is a derivative of the amino acid L-arginine where the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2] The molecule is supplied as a hydrochloride salt, a crucial feature that influences its solubility and the reactivity of its side chain.

Physicochemical Properties

A precise understanding of the molecule's properties is fundamental to its successful application. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₅ClN₄O₄ | [1][2][3][4][5] |

| Molecular Weight | 432.9 g/mol | [1][2][3][4][5][6][7] |

| CAS Number | 131669-11-9 | [1][2][6] |

| IUPAC Name | (2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride | [1][2][3] |

| Appearance | White to off-white powder | [2] |

| Hydrogen Bond Donors | 5 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

The Fmoc group is a base-labile protecting group, stable to acidic conditions but readily cleaved by a secondary amine, typically piperidine, during Solid-Phase Peptide Synthesis (SPPS).[8] The hydrochloride salt form serves to protonate the highly basic guanidinium group on the arginine side chain. This protonation acts as a minimalist form of protection, preventing the nucleophilic side chain from participating in unwanted side reactions during the coupling step and improving the reagent's solubility in common SPPS solvents.[2][6]

The Role of Arginine in Peptide Synthesis: A Unique Challenge

The incorporation of arginine into a growing peptide chain is one of the more challenging aspects of peptide synthesis. The guanidinium side chain is highly basic (pKa > 12) and nucleophilic, which necessitates a robust protection strategy to prevent undesirable outcomes.[6]

Key Challenges:

-

Side Chain Reactivity: The unprotected guanidinium group can be acylated or can participate in other side reactions.

-

Solubility Issues: Arginine-rich peptides can exhibit poor solubility in standard organic solvents used in SPPS.

-

Steric Hindrance: Bulky protecting groups on the side chain can sterically hinder the coupling reaction, leading to incomplete acylation and deletion sequences.[6]

-

Lactam Formation: During activation, the side chain can facilitate the formation of a δ-lactam, terminating the peptide chain.

While Fmoc-Arg-OH.HCl leaves the side chain technically "unprotected," the protonation via the hydrochloride salt mitigates its nucleophilicity. However, for complex sequences or aggregation-prone peptides, derivatives with dedicated side-chain protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) are often preferred.[6][8] Fmoc-Arg(Pbf)-OH is currently the most widely used derivative due to its optimal balance of stability and acid-labile cleavage characteristics.[8][9]

Fmoc-Arg-OH.HCl in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Arg-OH.HCl is a cornerstone reagent for Fmoc-based SPPS, an automated or manual method for building peptides on a solid support.[1] The synthesis is a cyclical process involving two key steps: deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

The SPPS Workflow

The diagram below illustrates the iterative cycle of SPPS, highlighting the points of deprotection and coupling where Fmoc-Arg-OH.HCl would be introduced.

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Coupling of Fmoc-Arg-OH.HCl

This section provides a self-validating, step-by-step protocol for a standard manual coupling reaction. The causality behind reagent choice is explained to ensure technical understanding.

Objective: To couple Fmoc-Arg-OH.HCl to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide (post-Fmoc deprotection)

-

Fmoc-Arg-OH.HCl

-

Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), synthesis grade

Protocol:

-

Preparation of the Coupling Solution (Activation):

-

In a clean vessel, dissolve 3 equivalents (eq.) of Fmoc-Arg-OH.HCl in DMF.

-

Add 2.9 eq. of HBTU. The slight substoichiometric amount of activator ensures no excess HBTU can cap the growing peptide chain.

-

Gently mix until all solids are dissolved.

-

Just before adding to the resin, add 6 eq. of DIPEA. This tertiary amine raises the pH to activate the carboxylic acid via HBTU and neutralizes the hydrochloride salt on the Fmoc-Arg-OH.HCl. The solution may turn slightly yellow, which is normal.

-

Causality: This pre-activation step is critical. It converts the carboxylic acid of Fmoc-Arg-OH.HCl into a more reactive ester, primed for nucleophilic attack by the peptide's N-terminal amine.

-

-

Coupling Reaction:

-

Drain the solvent from the deprotected peptide-resin.

-

Immediately add the activated Fmoc-Arg-OH.HCl solution to the resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

-

Causality: Constant agitation ensures all resin beads are exposed to the activated amino acid, maximizing coupling efficiency.

-

-

Monitoring and Validation:

-

Take a small sample of resin beads, wash them thoroughly with DMF and then Dichloromethane (DCM), and dry them.

-

Perform a Kaiser test (or other ninhydrin-based test). A positive test (blue beads) indicates the presence of free primary amines, signifying an incomplete reaction. A negative test (yellow/colorless beads) indicates successful coupling.

-

Trustworthiness: This in-process control is a self-validating step. If the test is positive, a second coupling (recoupling) should be performed before proceeding to the next cycle.

-

-

Post-Coupling Wash:

-

Once the reaction is complete (validated by a negative Kaiser test), drain the reaction vessel.

-

Wash the resin extensively with DMF (3-5 times) to remove all excess reagents and byproducts. This is crucial for the purity of the final peptide.

-

Coupling Reaction Mechanism

The diagram below illustrates the chemical pathway for the HBTU-mediated activation and subsequent peptide bond formation.

Caption: HBTU-mediated activation and coupling of Fmoc-Arg-OH.HCl.

Conclusion and Future Perspective

Fmoc-Arg-OH.HCl remains an essential and cost-effective reagent for the incorporation of arginine in straightforward peptide sequences. Its utility is defined by the simplicity of using the protonated side chain as a functional protecting group. However, for arginine-rich, lengthy, or otherwise challenging peptides, the use of side-chain protected derivatives like Fmoc-Arg(Pbf)-OH is strongly recommended to minimize side reactions and enhance synthetic success.[9]

The ongoing development in peptide synthesis focuses on creating more efficient and "greener" protocols. This includes exploring novel coupling agents and sustainable solvent systems that are compatible with side-chain unprotected arginine, ensuring that this fundamental building block will continue to play a significant role in the future of therapeutic peptide development.[2]

References

-

PubChem. (n.d.). Fmoc-D-Arg-OH HCl. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). L-Arginine, N2-((9H-fluoren-9-ylmethoxy)carbonyl)-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

Sources

- 1. Buy Fmoc-Arg-OH.HCl | 131669-11-9 [smolecule.com]

- 2. Fmoc-Arg-OH.HCl (131669-11-9) for sale [vulcanchem.com]

- 3. L-Arginine, N2-((9H-fluoren-9-ylmethoxy)carbonyl)-, hydrochloride (1:1) | C21H25ClN4O4 | CID 67900916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. Fmoc-D-Arg-OH HCl | C21H25ClN4O4 | CID 56777058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Introduction: The Arginine Conundrum in Peptide Synthesis

An In-Depth Technical Guide to the Hydrochloride Salt in Fmoc-Arginine Derivatives for Peptide Synthesis

Arginine, with its strongly basic guanidinium side chain, presents a unique and significant challenge in Solid-Phase Peptide Synthesis (SPPS). The guanidinium group possesses a very high pKa, typically cited around 12.5 or even higher, ensuring it remains protonated and positively charged under most physiological conditions.[1][2][3][4] While this property is crucial for the biological function of many peptides, it is highly problematic during the controlled, stepwise process of chemical peptide synthesis. The high basicity and nucleophilicity of the unprotected guanidinium group can interfere with the fundamental reactions of SPPS, leading to undesirable side reactions and compromising the integrity of the growing peptide chain.[5] This guide provides an in-depth analysis of a foundational strategy to manage this challenge: the use of the hydrochloride (HCl) salt, with a primary focus on Fmoc-Arg-OH.HCl and its practical implications for the universally adopted Fmoc-Arg(Pbf)-OH derivative.

Part 1: The Hydrochloride Salt as a Primary Guanidinium Shield

The most direct method to pacify the reactive guanidinium group is through protonation, converting it into a non-nucleophilic guanidinium ion. This is the fundamental role of the hydrochloride salt in Fmoc-Arg-OH.HCl.

Mechanism of Protection by Protonation

The guanidinium group's three nitrogen atoms create a highly basic, electron-rich functional group. In the presence of a strong acid like hydrochloric acid, this group is readily protonated. This protonation effectively sequesters the lone pair of electrons on the nitrogens, neutralizing the group's nucleophilicity and preventing it from engaging in side reactions, such as acyl migration or undesired branching during peptide chain elongation.[1][5]

The formation of the hydrochloride salt offers several practical advantages in the handling and synthesis of the amino acid derivative itself. It often improves crystallinity, simplifying purification by precipitation, and can enhance aqueous solubility.[1][5]

Caption: Equilibrium of Guanidinium Protonation.

Limitations in Modern SPPS

While elegant in its simplicity, relying solely on the HCl salt for guanidinium protection during Fmoc-SPPS is not common practice for several reasons:

-

Incomplete Protonation: The protection is pH-dependent. Any shift towards basic conditions during the coupling step could lead to partial deprotonation, regenerating the reactive free base.

-

Solubility Issues: The salt form can have poor solubility in the polar aprotic solvents standardly used in SPPS, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[6]

-

Side Reactions: Despite protonation, the potential for side reactions, notably δ-lactam formation, remains a significant risk, especially during the activation step prior to coupling.[7][8]

Part 2: The Modern Standard: Synergy with Bulky Side-Chain Protecting Groups

To overcome the limitations of simple salt formation, modern Fmoc-SPPS employs a dual strategy: a bulky, acid-labile protecting group is attached directly to the guanidinium side chain. The most successful and widely used of these is the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.[6][9]

The resulting derivative, Fmoc-Arg(Pbf)-OH , provides robust and reliable protection. The bulky Pbf group offers steric hindrance and electronic stabilization, effectively preventing side reactions under the basic conditions of Fmoc deprotection and the neutral-to-basic conditions of coupling.[6][10] It remains stable throughout peptide assembly and is cleanly removed during the final acidolytic cleavage step with trifluoroacetic acid (TFA).[6][11]

Even when using Fmoc-Arg(Pbf)-OH, the principles of acid-base chemistry associated with the hydrochloride salt remain critically relevant. The synthesis of this protected derivative often involves steps where HCl is used for acidification or precipitation, and the starting material for the entire synthesis is frequently Arginine Hydrochloride.[12]

Part 3: Field-Proven Protocols for Incorporating Arginine in SPPS

The incorporation of Fmoc-Arg(Pbf)-OH is one of the most challenging steps in SPPS. Success hinges on understanding the interplay between the α-carboxyl activation and the latent basicity of the protected side chain. The hydrochloride salt form, if present, adds an extra parameter that must be controlled.

The Criticality of In-Situ Neutralization

Peptide bond formation requires the activation of the C-terminal carboxylic acid of the incoming amino acid. This activation, typically achieved with reagents like HCTU or HATU, is most efficient under slightly basic conditions. If Fmoc-Arg(Pbf)-OH is used in its hydrochloride salt form (or if any residual acid is present), the added acid will quench the base required for activation (e.g., diisopropylethylamine, DIEA, or collidine), preventing efficient activation and leading to failed coupling.

Therefore, a self-validating neutralization protocol is essential. The amount of base added during the coupling step must be sufficient to neutralize both the amino acid salt and to facilitate the carboxyl activation and coupling reaction.

Validated Experimental Workflow for Arginine Coupling

This protocol assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Rink Amide or Wang resin).

-

Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating the resin with a solution of 20% piperidine in DMF for 5-10 minutes.[13] This step is often repeated once. The resin is then washed thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Preparation of the Coupling Solution:

-

Dissolve Fmoc-Arg(Pbf)-OH (typically 3-5 equivalents relative to the resin substitution) and an activating agent (e.g., HCTU, 0.95 eq. relative to the amino acid) in a suitable solvent like DMF or NMP.

-

Causality Check: The solution should be homogenous. Fmoc-Arg(Pbf)-OH is generally soluble in these polar organic solvents.[6]

-

-

Activation and Neutralization:

-

Add an organic base, such as DIEA (typically 2 eq. relative to the amino acid), to the coupling solution.

-

Expertise & Causality: This is the most critical step. The base performs two functions: (i) it neutralizes the hydrochloride salt (if present) on the guanidinium group, and (ii) it provides the necessary basic environment for the activation of the α-carboxyl group by HCTU. An excess of base is used to ensure both processes proceed to completion. The solution will typically change color (e.g., to yellow) upon addition of the base and activator.

-

-

Coupling to the Resin:

-

Add the activated amino acid solution to the deprotected peptidyl-resin.

-

Allow the reaction to proceed for 1-4 hours. The reaction time can be extended for sterically hindered couplings.

-

-

Validation (Optional but Recommended): Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling. A positive result (blue beads) signifies incomplete reaction, and the coupling step should be repeated.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

Caption: Experimental workflow for coupling Fmoc-Arg(Pbf)-OH.HCl.

Part 4: Data Presentation & Physicochemical Properties

The choice of arginine derivative has significant implications for its handling and use in synthesis.

| Property | L-Arginine Hydrochloride | Fmoc-Arg-OH.HCl | Fmoc-Arg(Pbf)-OH |

| Molecular Weight | 210.66 g/mol | 434.9 g/mol | 648.77 g/mol |

| Guanidinium Protection | Protonation (HCl Salt) | Protonation (HCl Salt) | Pbf Group[9] |

| Nα Protection | None | Fmoc Group | Fmoc Group[6] |

| Typical Use Case | Starting material | Rarely used in SPPS | Standard for Fmoc-SPPS[9] |

| Solubility (SPPS Solvents) | Poor | Poor | Good in DMF, NMP, DMSO[6] |

| Key Advantage | Low cost | Simple protection concept | High stability, prevents side reactions[10] |

| Key Disadvantage | Unprotected α-amino | Prone to side reactions | High cost, high MW |

Conclusion

The hydrochloride salt of arginine is more than a simple counter-ion; it represents a fundamental chemical strategy for taming the highly reactive guanidinium side chain. While modern solid-phase peptide synthesis has evolved to favor bulky, covalently bound protecting groups like Pbf for their superior performance in preventing side reactions, the underlying principle of guanidinium neutralization via protonation remains a cornerstone of the synthesis and handling of these critical reagents. For the researcher and drug development professional, a thorough understanding of this acid-base chemistry is not merely academic—it is essential for troubleshooting difficult couplings, optimizing synthetic yields, and ensuring the production of high-purity arginine-containing peptides.

References

-

Vertex AI Search Result 1 . Fmoc-Arg(Pbf)-OH | Protected Arginine for Peptide Synthesis - Amino Acid Derivatives. 9

-

Benchchem . Fmoc-Arg-OH.HCl | 131669-11-9. 5

-

Smolecule . Buy Fmoc-Arg-OH.HCl | 131669-11-9. 1

-

Bachem Products . Fmoc-Arg(Pbf)-OH. 14

-

Google Patents . CN106928171A - Fmoc‑Arg(Pbf)The synthetic method of OH. 12

-

ChemPep . 154445-77-9 | Fmoc-Arg(Pbf)-OH. 6

-

Green Chemistry (RSC Publishing) . Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. 7

-

Aapptec Peptides . Fmoc-Arg(Pbf)-OH [154445-77-9]. 10

-

ResearchGate . (A) HPLC analysis (220 nm) for the activation of Fmoc-Arg(Pbf)-OH (1...). 8

-

Biochemistry . Enantioselective Syntheses of r-Fmoc-Pbf-[2- C]-L-arginine and Fmoc-[1,3 -... 11

-

PubChem . N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine. 15

-

UCI Department of Chemistry . Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). 13

-

Sigma-Aldrich . Fmoc-Arg(Pbf)-OH = 98.0 HPLC 154445-77-9.

-

eScholarship.org . COMMUNICATION Guanidinium group is protonated in a strongly basic arginine solution. 2

-

ResearchGate . Guanidinium group is protonated in a strongly basic arginine solution. 3

-

OSTI.GOV . Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution. 4pmu)

Sources

- 1. Buy Fmoc-Arg-OH.HCl | 131669-11-9 [smolecule.com]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution (Journal Article) | OSTI.GOV [osti.gov]

- 5. Fmoc-Arg-OH.HCl | 131669-11-9 | Benchchem [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Fmoc-Arg(Pbf)-OH | Protected Arginine for Peptide Synthesis | Baishixing [aminoacids-en.com]

- 10. peptide.com [peptide.com]

- 11. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 12. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. shop.bachem.com [shop.bachem.com]

- 15. N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | C34H40N4O7S | CID 11354259 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-Depth Guide to the Solubility of Fmoc-Arg-OH.HCl in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Arginine Conundrum in Solid-Phase Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the introduction of arginine residues often presents a unique set of challenges. The highly basic and nucleophilic nature of the guanidinium side chain necessitates a delicate balance between effective protection and efficient solubility. While various side-chain protected arginine derivatives, such as Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Pmc)-OH, are widely used, the direct application of the more cost-effective Fmoc-Arg-OH.HCl is an attractive strategy, provided its solubility characteristics are well understood and managed. This guide, grounded in scientific principles and practical laboratory experience, aims to provide an in-depth understanding of the solubility of Fmoc-Arg-OH.HCl in solvents critical to peptide synthesis, thereby empowering researchers to optimize their synthetic protocols.

The Molecular Architecture of Fmoc-Arg-OH.HCl: A Prelude to its Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. Fmoc-Arg-OH.HCl is a molecule of contrasts, possessing both a large, hydrophobic Nα-protecting group (Fmoc) and a charged, hydrophilic guanidinium hydrochloride moiety.

-

The Fmoc Group: The bulky, aromatic 9-fluorenylmethyloxycarbonyl (Fmoc) group is fundamental to modern peptide synthesis, yet its hydrophobicity can significantly decrease the solubility of the amino acid derivative in polar solvents.

-

The Arginine Side Chain: The guanidinium group of arginine is strongly basic (pKa ≈ 12.5) and is protonated at neutral and acidic pH. In Fmoc-Arg-OH.HCl, this group is present as a hydrochloride salt, enhancing its polarity and potential for hydrogen bonding.

-

The Carboxylic Acid: The free carboxylic acid is the reactive handle for peptide bond formation and contributes to the overall polarity of the molecule.

This duality of hydrophobic and hydrophilic regions dictates a complex solubility profile, making the choice of solvent a critical parameter for successful incorporation into a growing peptide chain.

Solubility Profile of Fmoc-Arg-OH.HCl: A Comparative Overview

| Solvent | Type | Dielectric Constant (ε) | Observed/Reported Solubility of Fmoc-Arg-OH.HCl |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Moderate; concentrations of 0.1-0.3 M are commonly used in SPPS.[1] A concentration of ~0.167 M has been reported in a specific protocol. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32.2 | Moderate; often used interchangeably with DMF. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | High (for the free base, Fmoc-Arg-OH, at 62.5 mg/mL).[2] The HCl salt is also expected to be highly soluble. |

| Dichloromethane (DCM) | Nonpolar Aprotic | 8.9 | Very Low; generally not a suitable solvent for Fmoc-Arg-OH.HCl. |

| Water | Polar Protic | 80.1 | Low to Moderate; the hydrochloride salt enhances aqueous solubility compared to the free base, but the hydrophobic Fmoc group limits high concentrations. Most Fmoc-amino acids are considered sparingly soluble in water.[3] |

Key Insights from the Data:

-

Polar Aprotic Solvents are Key: The moderate to high solubility in polar aprotic solvents like DMF, NMP, and DMSO is a cornerstone of its use in SPPS. These solvents effectively solvate both the polar and nonpolar regions of the molecule.

-

The Limitation of Nonpolar Solvents: The poor solubility in nonpolar solvents like DCM highlights the dominant role of the charged guanidinium group and the polar carboxylic acid in dictating solvent preference.

-

Aqueous Solubility: While the hydrochloride form improves water solubility over the free base, Fmoc-Arg-OH.HCl is not considered highly water-soluble due to the large, hydrophobic Fmoc group. This is a critical consideration for greener peptide synthesis approaches that aim to utilize aqueous solvent systems.

Factors Influencing the Solubility of Fmoc-Arg-OH.HCl

Achieving consistent and complete dissolution of Fmoc-Arg-OH.HCl is not merely a matter of solvent selection. Several other factors can significantly impact its solubility:

-

Temperature: For many compounds, solubility increases with temperature. Gentle warming can be an effective strategy to dissolve Fmoc-Arg-OH.HCl, but caution must be exercised to avoid degradation, especially over extended periods.

-

Solvent Purity: The presence of impurities, particularly water in aprotic solvents, can alter the solvent's properties and affect the solubility of the amino acid derivative. The use of high-purity, amine-free solvents is crucial in SPPS to prevent side reactions and ensure consistent solubility.

-

Presence of Other Reagents: The addition of coupling reagents and bases to the solution can influence the solubility of Fmoc-Arg-OH.HCl. For instance, the formation of an active ester intermediate upon the addition of a carbodiimide and an activating agent can alter the solubility profile of the amino acid derivative.

-

Physical Form: The crystalline structure and particle size of the solid Fmoc-Arg-OH.HCl can affect the rate of dissolution. Fine powders will typically dissolve faster than large crystals.

Experimental Protocol for Determining the Thermodynamic Solubility of Fmoc-Arg-OH.HCl

For researchers requiring precise solubility data for their specific applications, the following robust, self-validating protocol based on the shake-flask method is recommended. This method is considered the gold standard for determining thermodynamic (equilibrium) solubility.

Materials and Equipment

-

Fmoc-Arg-OH.HCl (high purity)

-

Solvents of interest (e.g., DMF, NMP, DMSO, DCM, Water), HPLC grade

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Fmoc-Arg-OH.HCl into a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the solvent to be tested to the vial.

-

Securely cap the vial and place it in a temperature-controlled shaker (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually confirm the presence of undissolved solid at the bottom of the vial.

-

Allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of Fmoc-Arg-OH.HCl of known concentrations in the solvent of interest.

-

Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample of the saturated solution into the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or M).

-

Diagram of the Experimental Workflow

Caption: Workflow for determining the thermodynamic solubility of Fmoc-Arg-OH.HCl.

Practical Recommendations for the Peptide Chemist

-

Prioritize High-Quality Solvents: Always use high-purity, amine-free DMF or NMP for dissolving Fmoc-Arg-OH.HCl to ensure reproducibility and avoid side reactions.

-

Employ Mechanical Agitation: For routine use, vortexing or sonication can significantly accelerate the dissolution process.

-

Gentle Warming as a Tool: If solubility issues persist, gentle warming (e.g., to 30-40 °C) can be effective. However, use freshly prepared solutions and avoid prolonged heating.

-

Consider Solvent Mixtures: In challenging cases, a co-solvent approach, such as adding a small percentage of DMSO to DMF, can enhance solubility.

-

Pre-activation for Difficult Couplings: For particularly difficult couplings where solubility might be a limiting factor, pre-activating the Fmoc-Arg-OH.HCl with the coupling reagents before adding it to the resin can be a beneficial strategy.

Conclusion: A Soluble Path to Arginine-Containing Peptides

The successful incorporation of arginine into peptides using Fmoc-Arg-OH.HCl is a testament to the importance of understanding and controlling the solubility of this key building block. While it may not possess the straightforward high solubility of some other amino acid derivatives, its moderate solubility in the workhorse solvents of SPPS, namely DMF and NMP, makes it a viable and economical choice. By appreciating the interplay of its molecular structure with different solvent environments and by employing robust dissolution protocols, researchers can confidently and efficiently synthesize arginine-containing peptides, paving the way for new discoveries in drug development and biomedical research.

References

-

PubChem. (n.d.). L-Arginine, N2-((9H-fluoren-9-ylmethoxy)carbonyl)-, hydrochloride (1:1). Retrieved from [Link]

-

ResearchGate. (2021). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

- Hibi, Y., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles.

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

- Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles.

Sources

A Technical Guide to the Stability and Storage of Fmoc-Arg-OH.HCl

Introduction: The Critical Role of Arginine in Peptide Synthesis

Arginine, with its strongly basic guanidinium side chain, is a cornerstone of many biologically active peptides, mediating crucial interactions through hydrogen bonding and electrostatic forces. In modern solid-phase peptide synthesis (SPPS), the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is paramount, prized for its mild deprotection conditions which preserve sensitive functionalities within the peptide sequence[1]. The selection of the arginine building block is a critical decision. While side-chain protected derivatives like Fmoc-Arg(Pbf)-OH are most common, Fmoc-Arg-OH.HCl, which utilizes a hydrochloride salt to temper the reactivity of the unprotected guanidinium group, serves as an important reagent in specific synthetic strategies[2][3][4].

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling protocols for Fmoc-Arg-OH.HCl. Adherence to these principles is essential to ensure the reagent's integrity, leading to higher purity, improved yield, and greater reproducibility in peptide synthesis.

I. Physicochemical Profile of Fmoc-Arg-OH.HCl

Understanding the fundamental properties of Fmoc-Arg-OH.HCl is key to its proper handling. The molecule's structure integrates the base-labile Fmoc group at the α-amino position, a free carboxylic acid for coupling, and a protonated guanidine side chain, which enhances stability[2][3].

| Property | Value | Source |

| CAS Number | 131669-11-9 | [2][3][5][6][7] |

| Molecular Formula | C₂₁H₂₅ClN₄O₄ | [3][5][7][8] |

| Molecular Weight | 432.9 g/mol | [2][3][8] |

| Appearance | White to off-white powder | [3][5][6] |

| IUPAC Name | (2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride | [3][8] |

The hydrochloride salt form is a deliberate choice to manage the high basicity of the guanidinium group, preventing its interference in subsequent reactions during synthesis[2].

Caption: Key functional components of the Fmoc-Arg-OH.HCl molecule.

II. Chemical Stability and Degradation Pathways

The stability of Fmoc-Arg-OH.HCl is influenced by several environmental factors. The primary points of vulnerability are the Fmoc protecting group and the unprotected guanidinium side chain.

Key Factors Influencing Stability:

-

Moisture (Hygroscopicity): Fmoc-Arg-OH.HCl is hygroscopic[2]. The presence of moisture is the most significant threat, as it can facilitate the hydrolysis of the Fmoc group, yielding the free amine and Fmoc-OH. This not only depletes the active reagent but introduces impurities into the synthesis.

-

Temperature: Elevated temperatures accelerate the rate of all potential degradation reactions. While the compound is generally stable at room temperature for short periods, long-term exposure can lead to a measurable decrease in purity[9][10].

-

Light: The fluorenyl moiety of the Fmoc group is susceptible to photodegradation[9]. Exposure to light, particularly UV, can lead to the formation of undesired byproducts.

-

pH: The stability is pH-dependent. The Fmoc group is labile under basic conditions (by design), while the core amino acid structure is stable under the mildly acidic conditions conferred by the HCl salt.

Caption: Primary degradation pathways for Fmoc-Arg-OH.HCl.

The Unprotected Guanidinium Group

While protonation as an HCl salt significantly deactivates the guanidinium side chain, it does not eliminate its reactivity entirely. During the coupling step in peptide synthesis, the unprotected guanidine group can still participate in undesired side reactions, such as acylation or racemization, particularly under suboptimal conditions[2]. This is the primary reason why side-chain protected derivatives like Fmoc-Arg(Pbf)-OH are often preferred, as the Pbf group offers more robust protection against such events[11].

III. Recommended Storage and Handling Protocols

To preserve the chemical and chiral integrity of Fmoc-Arg-OH.HCl, a strict storage and handling protocol is mandatory. The following recommendations synthesize best practices from supplier datasheets and technical guides.

Long-Term Storage Protocol

This protocol is designed for storing the reagent for periods longer than one month.

-

Temperature: Store at -20°C[2]. Some suppliers may recommend 2-8°C, but -20°C provides a greater margin of safety against thermal degradation[6][9].

-

Atmosphere: Keep the container tightly sealed, preferably under a dry, inert atmosphere (e.g., argon or nitrogen)[2][9]. This minimizes exposure to both moisture and oxygen.

-

Moisture Control: Store within a desiccator containing an active desiccant (e.g., silica gel) to rigorously exclude moisture[2].

-

Light Protection: Always store in the dark or in an amber, light-blocking vial to prevent photodegradation[9].

| Parameter | Long-Term Recommendation | Short-Term Recommendation | Rationale |

| Temperature | -20°C [2] (or ≤8°C[6][9]) | Room Temperature | Slows kinetic rate of degradation reactions[9]. |

| Atmosphere | Tightly sealed under inert gas (Ar, N₂) | Tightly sealed | Prevents hydrolysis and oxidation by excluding moisture and air[2][9]. |

| Moisture | In a desiccator | Dry environment | The compound is hygroscopic; moisture facilitates Fmoc hydrolysis[2]. |

| Light | In the dark / amber vial | In the dark / amber vial | The Fmoc group is photosensitive and can degrade upon light exposure[9]. |

Workflow: Handling the Reagent for Synthesis

Proper handling when removing the reagent from storage is as critical as the storage conditions themselves.

Caption: Recommended workflow for handling Fmoc-Arg-OH.HCl from storage to use.

Causality: The critical step is allowing the container to equilibrate to room temperature before opening[10]. Opening a cold vial exposes the cold powder to ambient air, causing atmospheric moisture to immediately condense onto the product, compromising the integrity of the entire stock.

IV. Experimental Design: Assessing Stability

For laboratories seeking to validate the stability of their own stock of Fmoc-Arg-OH.HCl, a controlled stability study can be implemented.

Protocol: HPLC-Based Stability Assessment

-

Sample Preparation: Prepare a stock solution of Fmoc-Arg-OH.HCl in a suitable solvent such as Dimethylformamide (DMF) at a known concentration (e.g., 0.1 M)[2].

-

Initial Analysis (T=0): Immediately analyze the freshly prepared solution using reversed-phase HPLC with a C18 column to establish the initial purity. A typical gradient might be 5–95% acetonitrile in water with 0.1% TFA over 20 minutes[2]. Record the peak area of the main compound.

-

Incubation: Aliquot the stock solution into several sealed vials. Store them under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in a refrigerator, -20°C in a freezer). Protect all samples from light.

-

Time-Point Analysis: At defined intervals (e.g., 24h, 48h, 1 week, 2 weeks), retrieve a vial from each condition. Allow it to equilibrate to room temperature and analyze by HPLC using the identical method from step 2.

-

Data Analysis: Compare the peak area of Fmoc-Arg-OH.HCl at each time point to the T=0 sample. Calculate the percentage of remaining compound to quantify the degradation rate under each storage condition. Identify any new peaks that appear, which correspond to degradation products.

V. Conclusion and Best Practices

Fmoc-Arg-OH.HCl is a valuable reagent for peptide synthesis, but its efficacy is directly tied to its purity and stability. The unprotected, protonated guanidinium group and the base-labile Fmoc group represent inherent vulnerabilities. Degradation can be effectively mitigated by rigorously controlling temperature, moisture, and light.

Key Takeaways for the Researcher:

-

Prioritize Cold, Dry, Dark Storage: Long-term storage at -20°C in a desiccator under an inert atmosphere is the gold standard.

-

Prevent Condensation: Always allow the reagent container to fully warm to room temperature before opening.

-

Minimize Exposure: Work quickly when dispensing the powder and promptly return the stock container to its proper storage conditions.

-

Consider the Chemistry: Be aware that even with the HCl salt, the guanidinium side chain can be reactive. For sensitive sequences, a side-chain protected derivative like Fmoc-Arg(Pbf)-OH may provide a more conservative approach[11].

By implementing these protocols, researchers can ensure the integrity of their Fmoc-Arg-OH.HCl stock, leading to more reliable and successful synthetic outcomes in drug discovery and development.

References

- A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids. Benchchem.

- Fmoc-Arg-OH.HCl | 131669-11-9. Benchchem.

- Handling and Storage of Peptides - FAQ. AAPPTEC.

- 131669-11-9, FMOC-ARG-OH HCL. LookChemicals.

- Fmoc-Arg-OH | CAS#:91000-69-0. Chemsrc.

- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem.

- Fmoc-Arg-OH (Synonyms: Fmoc-L-Arginine). MedchemExpress.com.

- Fmoc-Arg-OH.HCl - 131669-11-9. Vulcanchem.

- Protecting Groups in Peptide Synthesis: A Detailed Guide.

- SAFETY DATA SHEET - Fmoc-Arg(Pbf)-OH. Sigma-Aldrich.

- Fmoc-Arg-OH.HCl. CsBioChina.

- Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. PMC - NIH.

- FMOC-ARG-OH HCL 131669-11-9 wiki. Guidechem.

- 154445-77-9 | Fmoc-Arg(Pbf)-OH. ChemPep.

- Fmoc-D-Arg-OH HCl | C21H25ClN4O4 | CID 56777058. PubChem.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Stability of Fmoc-Arg(X)-OH in DMF (N,N-dimethylformamide) and NBP... ResearchGate.

- The solid phase synthesis of peptides containing an arginine residue with an unprotected guanidine group. ResearchGate.

- A General Synthesis Approach to Double‐Guanidinium Stapled Peptides and Foldamers.

- Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech.

- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances (RSC Publishing).

- Fmoc-Arg-OH = 96.0 91000-69-0. Sigma-Aldrich.

- L-Arginine, N2-((9H-fluoren-9-ylmethoxy)carbonyl)-, hydrochloride (1:1). PubChem.

- Enantioselective Syntheses of r-Fmoc-Pbf-[2- C]-L-arginine and Fmoc-[1,3 - Biochemistry.

- L-arginine degradation I (arginase pathway). PubChem - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc-Arg-OH.HCl (131669-11-9) for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 131669-11-9,FMOC-ARG-OH HCL [lookchemicals.com]

- 6. Fmoc-Arg-OH.HCl - CsBioChina [csbiochina.com]

- 7. Page loading... [wap.guidechem.com]

- 8. L-Arginine, N2-((9H-fluoren-9-ylmethoxy)carbonyl)-, hydrochloride (1:1) | C21H25ClN4O4 | CID 67900916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

mechanism of Fmoc protection of arginine

An In-depth Technical Guide to the Mechanism of Fmoc Protection of Arginine

Abstract

The incorporation of arginine into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS) is a critical, yet challenging, endeavor. The highly basic and nucleophilic nature of its guanidinium side chain necessitates a robust and orthogonal protection strategy to prevent deleterious side reactions and ensure high-purity yields. Within the context of the widely adopted Fmoc/tBu chemistry, the protection of arginine's side chain is paramount. This guide provides a comprehensive examination of the mechanisms underpinning the Fmoc protection of arginine, focusing on the chemical principles, strategic selection, and practical application of the most prevalent sulfonyl-based protecting groups: Pbf, Pmc, and Mtr. We will dissect the causality behind experimental choices, address common pitfalls such as δ-lactam formation and tryptophan modification, and provide validated protocols to empower researchers in the synthesis of complex, arginine-containing peptides.

The Imperative for Arginine Side-Chain Protection in Fmoc-SPPS

In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the synthesis proceeds through sequential cycles of deprotection and coupling. The α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while reactive side chains are shielded by permanent, acid-labile protecting groups.[1][2] The guanidinium group of arginine is strongly basic (pKa ≈ 12.5) and remains protonated under most physiological conditions.[3] In the context of SPPS, this unprotected group would lead to several complications:

-

Poor Solubility: The protonated guanidinium group imparts high water solubility, making the protected amino acid derivative poorly soluble in common organic SPPS solvents like Dimethylformamide (DMF).[3]

-

Undesired Acylation: The nucleophilic nitrogens of the guanidinium group could potentially react with activated carboxyl groups, leading to chain branching.

-

Side Reactions: The primary challenge is intramolecular cyclization during the coupling step, a devastating side reaction that will be discussed in detail.[4]

Therefore, effective protection of the guanidinium group is essential. This protection must be orthogonal to the Fmoc group; that is, it must remain stable during the repeated basic treatments (e.g., 20% piperidine in DMF) used for Fmoc removal, yet be cleanly cleaved during the final acidolytic step that removes the peptide from the resin and cleaves other side-chain protecting groups.[1][5]

The Chemistry of Sulfonyl-Based Protecting Groups

The most successful and widely used protecting groups for the arginine side chain in Fmoc-SPPS are arylsulfonyl derivatives.[6][7] These include Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and the current gold standard, Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[6][8]

The selection of a specific arylsulfonyl group is a critical decision that balances acid lability with the prevention of side reactions.[8] The subtle structural differences between these groups have a profound impact on their performance.

Caption: Acid-catalyzed cleavage mechanism of the Pbf protecting group.

The reactive carbocations generated from the cleavage of Pmc and, to a lesser extent, Pbf can cause significant side reactions, most notably the alkylation of tryptophan residues. [1][9]This leads to impurities that are often difficult to separate from the target peptide. The Pbf group is demonstrably superior to Pmc in this regard, yielding significantly less tryptophan modification. [9][10]

Comparative Analysis of Arginine Protecting Groups

The choice between Pbf, Pmc, and Mtr is a critical determinant of success in synthesizing arginine-containing peptides. [6]

| Protecting Group | Structure | Relative Acid Lability | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Pbf | Pentamethyldihydro-benzofuran-5-sulfonyl | Fastest | Rapid deprotection kinetics;[1] Significantly reduces tryptophan alkylation compared to Pmc;[8][9][10] Gold standard for most applications. | Most expensive derivative;[3][11] Can still be susceptible to δ-lactam formation. [8] |

| Pmc | Pentamethylchroman-6-sulfonyl | Intermediate | More labile than Mtr. [1] | Higher propensity for tryptophan alkylation;[1][9] Slower deprotection than Pbf, problematic in multi-Arg peptides. [7] |

| Mtr | Methoxytrimethyl-benzenesulfonyl | Slowest | Most robust; Historically significant. | Requires harsh, prolonged acid treatment for removal (e.g., >4 hours);[6][12] High risk of peptide degradation and side reactions. [6][13]Generally discouraged in modern Fmoc-SPPS. [14] |

Based on extensive field data, Pbf is the protecting group of choice for the vast majority of applications in Fmoc-SPPS . [6][8]Its high acid lability allows for rapid and clean deprotection under standard TFA cleavage conditions, minimizing contact time with strong acid and thereby reducing degradation of sensitive peptides. The lower incidence of tryptophan alkylation is a decisive advantage. [9]

Caption: Decision workflow for selecting an arginine protecting group.

The δ-Lactam Side Reaction: A Critical Hurdle

One of the most significant and insidious side reactions involving protected arginine is the formation of a δ-lactam. [3][8]This is an intramolecular cyclization that occurs during the carboxyl activation step, prior to coupling. The nucleophilic δ-guanidino nitrogen of the arginine side chain attacks the activated α-carboxyl group, forming a stable, six-membered cyclic amide. [4][15] This newly formed lactam is an inactive species, incapable of participating in the desired intermolecular coupling reaction. [4]This consumption of the activated amino acid leads directly to the formation of deletion sequences (des-Arg peptides), which severely compromises the purity and yield of the final product. [3][16]

Caption: Competing pathways of activated Fmoc-Arg(Pbf)-OH during coupling.

Mitigation Strategies for δ-Lactam Formation: While difficult to eliminate completely, δ-lactam formation can be minimized through careful optimization of the coupling protocol. [17]* In Situ Activation: Using coupling reagents that promote rapid intermolecular reaction is key. The recommended strategy is to add the coupling reagent (e.g., DIC) to the mixture of the protected arginine, activation additive (e.g., OxymaPure), and the resin after all other components are combined. [16]Pre-activating the arginine for extended periods before adding it to the resin dramatically increases lactam formation.

-

Choice of Reagents: While carbodiimides like DIC are common, they are known to promote lactamization. [8]Using uronium/aminium salts like HBTU or HATU can sometimes be effective. [18]* Alternative Protection: The nitro (NO2) protecting group has been shown to virtually eliminate δ-lactam formation due to its strong electron-withdrawing nature, which reduces the nucleophilicity of the guanidinium group. [3][19]However, the removal of the NO2 group requires specific, often harsh, reductive conditions (e.g., SnCl2) that are not standard in Fmoc-SPPS, limiting its widespread use. [3][11]

Field-Proven Experimental Protocol: Incorporation of Fmoc-Arg(Pbf)-OH

This protocol outlines a robust method for the coupling of Fmoc-Arg(Pbf)-OH, designed to maximize coupling efficiency while minimizing δ-lactam formation.

Materials:

-

Peptidyl-resin with a free N-terminal amine

-

Fmoc-Arg(Pbf)-OH (1.75 - 3 equivalents relative to resin loading)

-

OxymaPure (Ethyl (hydroxyimino)cyanoacetate) (1.5 - 3 equivalents)

-

DIC (N,N'-Diisopropylcarbodiimide) (1.8 - 3 equivalents)

-

Anhydrous DMF (Dimethylformamide) or a validated green solvent alternative like NBP (N-butylpyrrolidinone). [16] Methodology:

-

Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.

-

Reagent Preparation: In a separate vial, dissolve Fmoc-Arg(Pbf)-OH and OxymaPure in a minimal volume of DMF.

-

Addition to Resin: Add the solution from step 2 to the swollen resin. Agitate gently for 2-5 minutes to allow for diffusion.

-

In Situ Activation & Coupling: Add the DIC to the reaction vessel. Agitate at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to monitor for the presence of free primary amines. If the test is positive (blue beads), the coupling is incomplete.

-

Wash: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Recoupling (if necessary): If the initial Kaiser test is positive, a second coupling is required. Drain the solvent and repeat steps 3-6 with fresh reagents. [20]8. Proceed: The resin is now ready for the next Fmoc deprotection step in the SPPS cycle.

Conclusion

The successful incorporation of arginine is a hallmark of proficient peptide synthesis. The mechanism of protection hinges on the robust, yet controllably labile, nature of arylsulfonyl protecting groups. Through a detailed understanding of the chemical principles governing their stability, cleavage, and associated side reactions, researchers can make informed, rational decisions to optimize their synthetic strategies. Fmoc-Arg(Pbf)-OH has emerged as the preeminent derivative, offering an optimal balance of rapid, clean deprotection and minimal side-product formation, particularly the deleterious alkylation of tryptophan. [8]By pairing the selection of Pbf with carefully optimized in situ activation protocols that mitigate δ-lactam formation, scientists and drug development professionals can confidently and efficiently synthesize complex, arginine-rich peptides, accelerating discovery and innovation.

References

Sources

- 1. peptide.com [peptide.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Application of arylsulphonyl side-chain protected arginines in solid-phase peptide synthesis based on 9-fluorenylmethoxycarbonyl amino protecting strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]

- 12. peptide.com [peptide.com]

- 13. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. semanticscholar.org [semanticscholar.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

discovery and history of Fmoc-protected amino acids

An In-Depth Technical Guide to the Discovery and History of Fmoc-Protected Amino Acids

Abstract